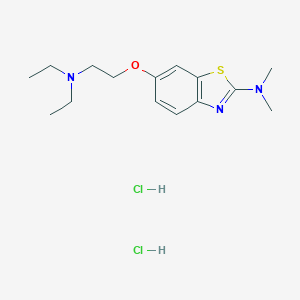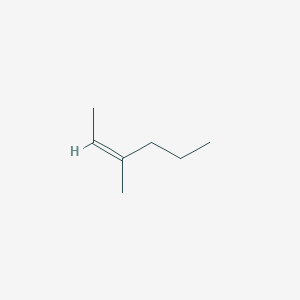
Diamthazole dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diamthazole dihydrochloride is a synthetic antifungal compound with the molecular formula C15H25Cl2N3OS and a molecular weight of 366.35 g/mol . It is known for its crystalline structure and high solubility in water, methanol, and ethanol . This compound has been used in various scientific and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Diamthazole dihydrochloride can be synthesized through a multi-step process involving the following steps :
Initial Reaction: 2-dimethylamino-6-hydroxybenzothiazole is reacted with sodium hydroxide in chlorobenzene at 90°C.
Formation of Sodium Salt: The mixture is heated to boiling, and water is distilled off, forming the sodium salt of thiazole in chlorobenzene.
Addition of 1-diethylamino-2-chloroethane: At 90°C, 1-diethylamino-2-chloroethane is added, and the mixture is refluxed at 133°C for three hours.
Isolation of Product: The reaction mixture is cooled, and water and sodium hydroxide solution are added. The chlorobenzene layer containing the reaction product is separated and dried with sodium sulfate.
Formation of Dihydrochloride: Hydrogen chloride gas is passed into the chlorobenzene solution, precipitating the dihydrochloride as a white crystalline powder.
Analyse Chemischer Reaktionen
Diamthazole dihydrochloride undergoes various chemical reactions, including :
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions: Common reagents include sodium hydroxide, hydrogen chloride, and various organic solvents like chlorobenzene and ethanol. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Diamthazole dihydrochloride has been extensively studied for its antifungal properties . It has applications in:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its effects on fungal growth and its potential as an antifungal agent.
Medicine: Investigated for its potential therapeutic uses, although it was withdrawn in some regions due to adverse effects.
Industry: Utilized in the production of antifungal products and other chemical compounds.
Wirkmechanismus
The mechanism of action of diamthazole dihydrochloride involves its interaction with fungal cell membranes . It disrupts the integrity of the cell membrane, leading to cell lysis and death. The molecular targets include specific proteins and enzymes involved in maintaining cell membrane structure and function.
Vergleich Mit ähnlichen Verbindungen
Diamthazole dihydrochloride is unique due to its specific chemical structure and antifungal properties . Similar compounds include:
Benzothiazole derivatives: These compounds share a similar core structure but differ in their substituents and specific properties.
Other antifungal agents: Compounds like fluconazole and ketoconazole have different mechanisms of action and chemical structures but are used for similar purposes.
Eigenschaften
CAS-Nummer |
136-96-9 |
|---|---|
Molekularformel |
C15H24ClN3OS |
Molekulargewicht |
329.9 g/mol |
IUPAC-Name |
6-[2-(diethylamino)ethoxy]-N,N-dimethyl-1,3-benzothiazol-2-amine;hydrochloride |
InChI |
InChI=1S/C15H23N3OS.ClH/c1-5-18(6-2)9-10-19-12-7-8-13-14(11-12)20-15(16-13)17(3)4;/h7-8,11H,5-6,9-10H2,1-4H3;1H |
InChI-Schlüssel |
LYMNPRAIEYTRSZ-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCOC1=CC2=C(C=C1)N=C(S2)N(C)C.Cl.Cl |
Kanonische SMILES |
CCN(CC)CCOC1=CC2=C(C=C1)N=C(S2)N(C)C.Cl |
melting_point |
241.5 °C |
Key on ui other cas no. |
136-96-9 |
Verwandte CAS-Nummern |
95-27-2 (Parent) |
Synonyme |
amikazol diamthazole diamthazole dihydrochloride dimazole |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1S,9S)-4,13-Dimethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,10,13-pentaene](/img/structure/B86112.png)







![1,4-Dithia-7-azaspiro[4.4]nonane](/img/structure/B86125.png)
![Acenaphtho[1,2-j]fluoranthene](/img/structure/B86126.png)

![2,6-Dioxaspiro[3.3]heptane](/img/structure/B86131.png)

